molecular formula C35H33N3O6 B11978587 Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate

Cat. No.: B11978587
M. Wt: 591.7 g/mol
InChI Key: INZSBQSYZXATNA-UHFFFAOYSA-N
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Description

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate is a synthetic peptide derivative characterized by a complex structure featuring multiple benzyl-protecting groups and an indole core. The compound integrates a benzyloxycarbonyl (Cbz) group, a common protecting group for amines, and a benzyl ester moiety, which stabilizes carboxylic acid functionalities during synthetic processes . This compound is frequently utilized in peptidomimetic research and as an intermediate in the synthesis of bioactive molecules, particularly those targeting protease enzymes or receptor-mediated pathways .

Properties

Molecular Formula

C35H33N3O6

Molecular Weight

591.7 g/mol

IUPAC Name

benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoyl]amino]acetate

InChI

InChI=1S/C35H33N3O6/c39-33(43-23-26-12-6-2-7-13-26)21-37-34(40)32(38-35(41)44-24-27-14-8-3-9-15-27)18-28-20-36-31-17-16-29(19-30(28)31)42-22-25-10-4-1-5-11-25/h1-17,19-20,32,36H,18,21-24H2,(H,37,40)(H,38,41)

InChI Key

INZSBQSYZXATNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)NCC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated peptide synthesizers, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Deprotected amino acids or peptides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and benzyl groups can engage in π-π interactions and hydrogen bonding, influencing the activity of target proteins and pathways. Detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Ester Groups

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate (CAS 6410-33-9)

  • Structural Difference : Replaces the benzyl ester in the target compound with a methyl ester.
  • Stability: Methyl esters are generally more prone to hydrolysis under basic conditions than benzyl esters, which require catalytic hydrogenation for deprotection .
  • Applications : Often employed in early-stage synthetic routes due to easier deprotection, but less favored in final products requiring prolonged stability .

Simpler Indole-Containing Amino Acid Derivatives

(2S)-2-Amino-3-[5-(benzyloxy)-1H-indol-3-yl]propanoic Acid

  • Structural Difference: Lacks the Cbz and benzyl ester groups, presenting as a free amino acid.
  • Impact on Properties :
    • Reactivity : The absence of protecting groups makes it reactive and unsuitable for stepwise peptide synthesis.
    • Bioactivity : Serves as a precursor for neurotransmitter analogs or enzyme substrates due to its unmodified amine and carboxylate groups .

Brominated Indole Derivatives

(3-{5-[Ammonio(imino)methyl]-1H-indol-2-yl}-5-bromo-4-oxidophenyl)acetate

  • Structural Difference: Incorporates a bromine atom at the 5-position of the indole ring and an amidino group.
  • Bioactivity: The amidino group may enhance binding to serine proteases or nucleic acids, suggesting applications in anticoagulant or antiviral research .

Comparative Data Table

Property Target Compound (S)-Methyl Ester Analog (2S)-Amino Acid Derivative Brominated Derivative
Molecular Weight Not explicitly provided ~397.4 g/mol (calculated) 197.195 g/mol Not provided
Key Functional Groups Cbz, benzyl ester, 5-benzyloxy indole Cbz, methyl ester Free amine, carboxylate Bromo, amidino
Solubility Likely low (high lipophilicity) Moderate (methyl ester) High (ionizable groups) Not reported
Synthetic Utility Intermediate for protected peptides Early-stage synthesis Precursor for bioactive molecules Specialized bioactivity

Limitations and Knowledge Gaps

  • Data Availability : Physicochemical data (e.g., logP, melting point) for the target compound are absent in the provided sources.
  • Biological Studies: No direct comparative efficacy or toxicity data are cited; inferences are based on structural analogs.

Biological Activity

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate, also known as N-Benzyloxycarbonyl-L-tryptophan benzyl ester, is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : Benzyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
  • CAS Number : 69876-37-5
  • Molecular Weight : 428.488 g/mol
  • Chemical Formula : C26H24N2O4
  • SMILES : O=C(NC(CC1=CNC2=CC=CC=C12)C(=O)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Monoamine Oxidases (MAOs) :
    • Recent studies have shown that compounds with similar structures demonstrate potent inhibition of human monoamine oxidase B (hMAO-B). For instance, chalcone derivatives with benzyloxy substituents were found to inhibit hMAO-B with IC50 values as low as 0.067 μM, indicating strong inhibitory potential .
    • The binding affinity and selectivity for hMAO-B over hMAO-A suggest that such compounds can be developed for therapeutic applications in neurological disorders.
  • Hydrogen Bonding Interactions :
    • The presence of benzyloxy groups may enhance the ability of the compound to form hydrogen bonds with amino acid residues in enzyme active sites, thereby stabilizing enzyme-ligand complexes and improving inhibitory effects .

Case Study 1: Inhibition of hMAO-B

A study investigated the inhibitory effects of various benzyloxy-substituted compounds on hMAO-B. The results indicated that:

  • Compounds with para-substituted benzyl groups showed greater inhibition compared to other substituents.
  • The most potent inhibitors demonstrated significant selectivity indices (SIs), suggesting potential for selective therapeutic agents against neurodegenerative diseases .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that:

  • Modifications to the indole structure and the introduction of benzyloxy groups significantly enhanced the biological activity.
  • Computational models indicated favorable binding energies for the most active compounds, supporting their potential as lead candidates for drug development .

Data Table: Summary of Biological Activity Studies

Compound NameIC50 (hMAO-B)Selectivity IndexBinding Energy (kcal/mol)
Compound B100.067 μM504.791-74.57
Compound B150.12 μM287.600-87.72

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